Halogen Substitution Pattern: 4-Br,2-Cl vs. Regioisomeric 4-Br-N-(2-Cl-Ph) Configuration and Impact on Lipophilicity
N-(4-Bromo-2-chlorophenyl)benzenesulfonamide (CAS 262433-10-3) bears both halogen atoms on the aniline-derived phenyl ring (4-Br, 2-Cl), whereas its closest regioisomer, 4-bromo-N-(2-chlorophenyl)benzenesulfonamide (CAS 6335-29-1), places the bromine on the benzenesulfonyl ring and chlorine at the ortho position of the aniline ring. This topographical difference translates into measurable lipophilicity divergence: the target compound exhibits a computed LogP of 5.06 , while the regioisomer has a reported LogP of 4.57 , yielding a ΔLogP of +0.49 units. In drug design, a ΔLogP of this magnitude can correspond to a ~3-fold difference in membrane partitioning and significantly altered pharmacokinetic profiles [1].
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 5.06 (N-(4-bromo-2-chlorophenyl)benzenesulfonamide, CAS 262433-10-3) |
| Comparator Or Baseline | LogP = 4.57 (4-bromo-N-(2-chlorophenyl)benzenesulfonamide, CAS 6335-29-1) |
| Quantified Difference | ΔLogP = +0.49 |
| Conditions | Computed by ChemSrc using standard fragment-based algorithm; values from respective compound pages |
Why This Matters
For procurement decisions, the +0.49 LogP advantage indicates superior membrane permeability, which may be critical for cell-based assays or in vivo studies where intracellular target engagement is required.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. General SAR principles relating LogP changes to membrane permeability. View Source
